Comparative Cytotoxicity of Ebenifoline E-II and Its Structural Analogs in KB and COLO-205 Cell Lines
In a head-to-head study of four known sesquiterpene alkaloids isolated from Euonymus laxiflorus, emarginatine E (5) was the only compound to exhibit measurable cytotoxicity, with an ED50 of 1.7 µg/mL against KB (nasopharynx carcinoma) cells and >10 µg/mL against COLO-205 (colon carcinoma) cells [1]. In contrast, the structurally related Ebenifoline E-II (2), carigorinine E (3), and euojaponine C (4) showed no significant cytotoxicity (ED50 >10 µg/mL) in the same assay [1]. This demonstrates that the specific ester substitution pattern in Ebenifoline E-II confers a lack of direct cytotoxicity against these epithelial cancer lines, a property that distinguishes it from the potent analog emarginatine E.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | ED50 > 10 µg/mL (KB cells); ED50 > 10 µg/mL (COLO-205 cells) |
| Comparator Or Baseline | Emarginatine E: ED50 = 1.7 µg/mL (KB cells); ED50 > 10 µg/mL (COLO-205 cells) |
| Quantified Difference | >5.9-fold difference in potency against KB cells |
| Conditions | KB (nasopharynx carcinoma) and COLO-205 (colon carcinoma) human cancer cell lines |
Why This Matters
For researchers investigating structure-activity relationships (SAR) or screening for selective anticancer agents, the data confirms that Ebenifoline E-II is not a potent cytotoxic agent in these models, making it unsuitable for assays where that is the primary endpoint and highlighting the importance of selecting the correct analog.
- [1] Kuo YH, Huang HC, Chiou WF, Shi LS, Wu TS, Wu YC. A novel NO-production-inhibiting triterpene and cytotoxicity of known alkaloids from Euonymus laxiflorus. J Nat Prod. 2003;66(4):554-557. View Source
